(4-Pentylcyclohexyl)methanol
Description
Structure
3D Structure
Properties
IUPAC Name |
(4-pentylcyclohexyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24O/c1-2-3-4-5-11-6-8-12(10-13)9-7-11/h11-13H,2-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAOQLAYIDNKQHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1CCC(CC1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00543503 | |
| Record name | (4-Pentylcyclohexyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00543503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71458-08-7 | |
| Record name | (4-Pentylcyclohexyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00543503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4 Pentylcyclohexyl Methanol and Its Derivatives
Strategies for the Preparation of Substituted Cyclohexyl Rings
The creation of the 4-pentylcyclohexyl skeleton typically begins with an aromatic precursor, which is subsequently hydrogenated. A common and effective starting material is 4-pentylbenzoic acid or 4-pentylphenol. The aromatic ring of these precursors is reduced to a cyclohexane (B81311) ring via catalytic hydrogenation.
One prominent method involves the hydrogenation of 4-alkylbenzoic acids. For instance, using a specialized ruthenium-nickel on carbon (Ru-Ni/C) catalyst in an aqueous sodium hydroxide (B78521) solution can effectively reduce the benzene (B151609) ring. researchgate.net This process, however, often yields a mixture of cis and trans isomers of 4-pentylcyclohexanecarboxylic acid. researchgate.net
Another strategy is the hydrogenation of phenol (B47542) derivatives. A palladium on alumina (B75360) (Pd/Al₂O₃) catalyst has been shown to be effective for the trans-selective hydrogenation of phenols, providing a direct route to trans-4-alkylcyclohexanols. epo.org The choice of catalyst is crucial, as different metals can favor different isomers; for example, rhodium-based catalysts tend to yield the cis-isomer. epo.org
A different approach builds the ring through condensation reactions. The Michael addition of precursors like 2-substituted acetoacetic esters to a vinyl ketone can form a cyclohexenone intermediate. google.com Subsequent catalytic hydrogenation of this intermediate leads to the saturated trans-disubstituted cyclohexanone (B45756), which can be further modified. google.com These ketones and the carboxylic acids produced by the other methods serve as key intermediates for introducing the alcohol moiety.
| Starting Material | Catalyst/Reagents | Key Intermediate | Reference |
| 4-Pentylbenzoic Acid | Ru-Ni/C, NaOH(aq) | cis/trans-4-Pentylcyclohexanecarboxylic acid | researchgate.net |
| 4-Pentylphenol | Pd/Al₂O₃, H₂ | trans-4-Pentylcyclohexanol | epo.org |
| Vinyl trans-4-alkylcyclohexyl ketone | Michael condensation precursors, then H₂/catalyst | trans,trans-Cyclohexylcyclohexanone | google.com |
Functionalization Approaches for Alcohol Moiety Introduction
The primary alcohol functional group (-CH₂OH) in (4-pentylcyclohexyl)methanol is typically introduced by the reduction of a carboxylic acid or its ester derivative. The most direct precursor is 4-pentylcyclohexanecarboxylic acid, which is available commercially or can be synthesized as described in the previous section. nih.govsigmaaldrich.com
A highly efficient and specific method for this transformation is the electron transfer reduction using a combination of samarium(II) iodide, water, and triethylamine (B128534) (SmI₂–H₂O–Et₃N). The reaction of trans-4-pentylcyclohexanecarboxylic acid with this reagent system has been reported to yield trans-(4-pentylcyclohexyl)methanol in high yield (96%), demonstrating the method's efficacy for producing the desired alcohol without affecting the ring structure. amazonaws.com This method is advantageous as it proceeds under mild conditions. amazonaws.com
Table 2.2: Reduction of trans-4-Pentylcyclohexanecarboxylic Acid
| Reagent System | Product | Yield | Reference |
|---|
Stereoselective Synthesis of this compound Isomers
Control over the stereochemistry of the 1,4-disubstituted cyclohexane ring is paramount, especially for applications in liquid crystals where the linear shape of the trans isomer is highly desirable. The synthesis of stereomerically pure this compound is therefore a key objective.
The stereoselectivity is often established during the initial hydrogenation of the aromatic precursor. As mentioned, hydrogenation of 4-alkylbenzoic acids can produce a mixture of cis and trans isomers. researchgate.net To obtain the desired trans isomer, an isomerization step is employed. The mixture of carboxylic acid isomers is treated with a strong base (alkali-mediated isomerization), which allows for equilibration. researchgate.net The trans isomer, being the thermodynamically more stable configuration, becomes the major product under these conditions. researchgate.net
Alternatively, stereoselectivity can be directed by the choice of catalyst during hydrogenation. The hydrogenation of phenol derivatives using a palladium catalyst preferentially yields the trans-cyclohexanol product. epo.org In contrast, employing rhodium-based catalysts can switch the selectivity to favor the cis-isomer. epo.org Once the trans-4-pentylcyclohexanecarboxylic acid or trans-4-pentylcyclohexanol is obtained, subsequent reduction or modification reactions typically preserve the stereochemistry of the ring, leading to the final trans-(4-pentylcyclohexyl)methanol product. amazonaws.com
Derivatization Techniques for Liquid Crystalline and Functional Analogues
The alcohol group of this compound is a versatile handle for synthesizing a wide array of derivatives, particularly for liquid crystal applications. These derivatizations typically involve attaching a rigid, polarizable molecular unit, known as a mesogen, to the cyclohexylmethanol core.
Esterification is a common method for linking the aliphatic this compound unit with an aromatic carboxylic acid that forms part of a mesogenic core. The reaction typically involves treating the alcohol with an activated carboxylic acid, such as an acid chloride, in the presence of a base like pyridine. google.com.na For example, 4-n-alkyl-cyclohexanols can be reacted with biphenylcarboxylic acid chloride to form highly stable nematic liquid crystals. google.com.na This approach allows for the modular synthesis of a vast range of ester-linked liquid crystals with tailored properties.
Table 2.4.1: Example Esterification for Liquid Crystal Synthesis
| Alcohol | Acid Derivative | Base/Solvent | Product Type | Reference |
|---|
The formation of an ether linkage provides an alternative, chemically stable connection for building liquid crystal molecules. The Williamson ether synthesis is a standard method, where the alcohol is first deprotonated with a strong base (e.g., sodium hydride) to form an alkoxide. This nucleophilic alkoxide is then reacted with an organohalide that contains the mesogenic unit. nii.ac.jp While direct examples starting from this compound are specific to proprietary synthesis, the underlying principle is widely applied. For instance, the etherification of 4-(trans-4-alkylcyclohexyl)phenols demonstrates this linkage's utility in creating liquid crystalline polymers and molecules. nih.gov
The terminal -CH₂OH group can be converted into other functional groups that are frequently used in liquid crystal design, such as cyano (-CN) or isothiocyanato (-NCS) groups. This is typically a two-step process. First, the hydroxyl group is transformed into a good leaving group, for example, by reacting it with p-toluenesulfonyl chloride (tosyl chloride) to form a tosylate. pearson.com Subsequently, the tosylate can be displaced by a nucleophile. Reaction with sodium or potassium cyanide would introduce the polar cyano group, a common terminal substituent in many commercial liquid crystal materials. pearson.com
Conformational Analysis and Stereochemistry of 4 Pentylcyclohexyl Methanol
Cyclohexane (B81311) Ring Conformations (Chair, Boat, Twist-Boat)
The cyclohexane ring is not a flat, planar hexagon as a simple two-dimensional drawing might suggest. libretexts.orgbyjus.com A planar structure would lead to significant angle strain, with bond angles of 120°, a considerable deviation from the ideal tetrahedral angle of 109.5°. libretexts.orgbyjus.com Furthermore, all carbon-hydrogen bonds would be eclipsed, resulting in substantial torsional strain. libretexts.org To alleviate this strain, the cyclohexane ring adopts puckered, non-planar conformations. libretexts.orgbyjus.com
The most stable and predominant conformation is the chair conformation . libretexts.orgbyjus.com This arrangement allows the carbon-carbon bond angles to be approximately 111°, very close to the ideal tetrahedral angle, thereby eliminating angle strain. libretexts.org Additionally, all hydrogen atoms on adjacent carbons are in a staggered arrangement, which minimizes torsional strain. libretexts.orgpressbooks.pub
Another, less stable conformation is the boat conformation . libretexts.orgyoutube.com In this arrangement, two opposite carbon atoms are lifted out of the plane of the other four. libretexts.org While it also has near-tetrahedral bond angles, it suffers from two main sources of strain: torsional strain from eclipsed hydrogen atoms along the "sides" of the boat and steric strain between the two "flagpole" hydrogens, which are positioned close to each other at the "bow" and "stern" of the boat. libretexts.orgyoutube.com
To relieve some of the strain in the boat conformation, the ring can twist to form a twist-boat (or skew-boat) conformation. libretexts.orgyoutube.com This twisting motion moves the flagpole hydrogens further apart and reduces the eclipsing interactions, making the twist-boat more stable than the pure boat conformation. libretexts.orgyoutube.com However, it remains significantly less stable than the chair conformation. libretexts.org
These conformations are in a dynamic equilibrium, rapidly interconverting through a process known as a "ring flip". libretexts.orgmasterorganicchemistry.com This process involves passing through higher-energy transition states, such as the half-chair conformation. libretexts.orgwikipedia.org At room temperature, the energy barrier for a ring flip is low enough that the interconversion between chair forms is extremely rapid. libretexts.orgpressbooks.pub
Relative Energies of Cyclohexane Conformations:
| Conformation | Relative Energy (kJ/mol) | Stability |
| Chair | 0 | Most Stable |
| Twist-Boat | ~23 | Less Stable |
| Boat | Higher than Twist-Boat | Less Stable |
| Half-Chair | ~45 | Least Stable |
This table provides approximate relative energy values for the different conformations of the cyclohexane ring. libretexts.orgwikipedia.org
Configurational Isomerism at the Cyclohexane Ring (cis- and trans-4-Pentylcyclohexyl Isomers)
When a cyclohexane ring is substituted at two different positions, as in the case of (4-Pentylcyclohexyl)methanol where the pentyl and methanol (B129727) groups are at positions 1 and 4, the possibility of cis-trans isomerism arises. pressbooks.publibretexts.org This type of stereoisomerism, also known as geometric isomerism, depends on the relative spatial orientation of the substituents with respect to the plane of the ring. uou.ac.infiveable.me
In the cis isomer , both the pentyl group and the hydroxymethyl group are on the same side of the cyclohexane ring. mvpsvktcollege.ac.in
In the trans isomer , the pentyl group and the hydroxymethyl group are on opposite sides of the ring. mvpsvktcollege.ac.in
These isomers are distinct compounds with different physical and chemical properties and cannot be interconverted by simple bond rotation; breaking and reforming of chemical bonds would be required. libretexts.orgutexas.edu
For a 1,4-disubstituted cyclohexane, the cis and trans isomerism has significant conformational consequences. libretexts.orglibretexts.org In the chair conformation, substituents can occupy either an axial position (perpendicular to the general plane of the ring) or an equatorial position (in the general plane of the ring). byjus.com
For the trans-1,4-isomer , the two substituents can both be in the more stable equatorial positions (diequatorial) or both in the less stable axial positions (diaxial). Due to steric hindrance, the diequatorial conformation is strongly favored. wikipedia.orglibretexts.org
For the cis-1,4-isomer , one substituent must be in an axial position while the other is in an equatorial position (axial-equatorial). wikipedia.orglibretexts.org A ring flip will convert the axial substituent to equatorial and the equatorial to axial, resulting in a conformation of equivalent energy. utexas.edu
Given that larger substituents experience greater steric strain in the axial position, the trans isomer of this compound, which can exist in a diequatorial conformation, is generally expected to be more stable than the cis isomer, which must have one substituent in an axial position. msu.edulibretexts.org
Rotational Isomerism of the Pentyl Side Chain and Methanol Group
The pentyl group, a five-carbon alkyl chain, has multiple carbon-carbon single bonds. Rotation around these bonds can lead to various staggered and eclipsed conformations. The most stable arrangement for an alkyl chain is typically an extended, anti-periplanar conformation to minimize steric interactions between adjacent methylene (B1212753) groups (gauche interactions). However, in the context of the cyclohexane ring, the orientation of the pentyl group will be influenced by its attachment to the ring and potential interactions with the ring itself.
Spectroscopic Elucidation of Preferred Conformations (e.g., NMR, IR, UV-Vis)
Spectroscopic techniques are invaluable tools for determining the three-dimensional structure and preferred conformations of molecules like this compound in solution. nih.govresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy is particularly powerful for conformational analysis. researchgate.netorganicchemistrydata.org
¹H NMR: The coupling constants (J-values) between adjacent protons on the cyclohexane ring are highly dependent on the dihedral angle between them. The Karplus equation relates the coupling constant to the dihedral angle, allowing for the differentiation between axial-axial, axial-equatorial, and equatorial-equatorial proton relationships. This information can be used to determine the chair conformation and the axial or equatorial orientation of the substituents. ufrgs.br Techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) can provide information about through-space proximity of protons, further aiding in conformational assignment. ufrgs.brnd.edu
¹³C NMR: The chemical shifts of the carbon atoms in the cyclohexane ring are also sensitive to their conformational environment. For example, a carbon atom bearing an axial substituent is typically shielded (appears at a lower chemical shift) compared to one with an equatorial substituent, an effect known as the γ-gauche effect. organicchemistrydata.org
Infrared (IR) Spectroscopy can provide information about the functional groups present and their environment. unl.edu For this compound, the O-H stretching frequency can indicate the extent of hydrogen bonding. A broad band suggests intermolecular hydrogen bonding, while a sharp, higher frequency band might indicate a free hydroxyl group or a specific intramolecular hydrogen bond.
Ultraviolet-Visible (UV-Vis) Spectroscopy is generally less informative for saturated compounds like this compound, as they lack the chromophores that absorb in the typical UV-Vis range. unl.edu
Computational Studies of Conformational Landscapes and Energy Barriers
In conjunction with experimental methods, computational chemistry provides a powerful approach to explore the conformational landscape of this compound. sfu.canih.gov Using methods like molecular mechanics and quantum mechanics (e.g., Density Functional Theory - DFT), it is possible to calculate the potential energy of the molecule as a function of its geometry. sfu.ca
These calculations can:
Identify all possible stable conformers (local energy minima) for both the cis and trans isomers.
Determine the relative energies of these conformers, predicting which are the most populated at a given temperature.
Calculate the energy barriers for the interconversion between different conformers, such as the barrier for the cyclohexane ring flip or for rotation of the side chains. masterorganicchemistry.com
For example, computational studies can quantify the energetic penalty of placing the bulky pentyl or hydroxymethyl group in an axial position, thus providing a theoretical basis for the preference of the trans isomer to adopt a diequatorial conformation. sustech.edu.cn The results of these calculations can be used to interpret experimental data, such as NMR spectra, by predicting the chemical shifts and coupling constants for different conformations. nih.gov
Chirality in this compound Derivatives
Chirality is a geometric property of a molecule that is non-superimposable on its mirror image. lumenlearning.comwhiterose.ac.uk While this compound itself is achiral (it possesses a plane of symmetry in its most stable conformations), the introduction of additional substituents or modifications can lead to chiral derivatives.
Introduction of Chiral Centers and Axial Chirality
A chiral center is typically a carbon atom bonded to four different groups. lumenlearning.com In the context of this compound derivatives, chiral centers could be introduced in several ways:
Substitution on the Cyclohexane Ring: Introducing another substituent at a different position on the ring can create one or more chiral centers. For example, substituting a hydrogen on C-2 with a methyl group would make both C-1 and C-2 chiral centers. The resulting molecule would have multiple stereoisomers (enantiomers and diastereomers). nih.gov
Substitution on the Side Chains: Introducing a chiral center within the pentyl group or by modifying the methanol group can also render the entire molecule chiral. For instance, replacing a hydrogen on the second carbon of the pentyl chain with another group would create a chiral center.
Axial chirality is a special type of chirality that arises from the non-planar arrangement of substituents around an axis of chirality. While less common in simple cyclohexanes, certain bulky or constrained derivatives of cyclohexane can exhibit axial chirality. This occurs when rotation around a bond is restricted, and the substituents are arranged in a way that the molecule as a whole lacks a plane of symmetry or a center of inversion. For some complex molecular systems, axial chirality has been noted in binaphthyl derivatives. whiterose.ac.uk
The presence of chirality in derivatives of this compound is significant, particularly in fields like liquid crystal research, where chiral dopants are used to induce helical structures. google.com The specific stereochemistry of these derivatives can have a profound impact on their physical properties and applications.
Enantiomeric Excess Determination and Separation Techniques
This compound possesses stereocenters, leading to the existence of enantiomeric pairs. The determination of the enantiomeric excess (ee), a measure of the purity of a chiral sample, and the separation of these enantiomers are critical processes in stereoselective synthesis and for the characterization of this compound. wikipedia.org
The enantiomeric excess is defined as the absolute difference between the mole fractions of the two enantiomers and is typically expressed as a percentage. wikipedia.org A racemic mixture, containing equal amounts of both enantiomers, has an ee of 0%, whereas a pure enantiomer has an ee of 100%. wikipedia.org
Several analytical techniques are employed to determine the enantiomeric excess and to separate the enantiomers of chiral alcohols like this compound.
Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful and widely used technique for the separation and quantification of enantiomers. nih.govresearchgate.net This method utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte. researchgate.net The differential interaction leads to different retention times for each enantiomer, allowing for their separation and the determination of their relative concentrations. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209), are particularly effective for resolving a wide range of chiral compounds, including alcohols. researchgate.netchiraltech.com The choice of mobile phase, often a mixture of alkanes and alcohols, is crucial for achieving optimal separation. chiraltech.com
Table 1: Illustrative Chiral HPLC Separation Parameters
| Parameter | Description |
|---|---|
| Chiral Stationary Phase | Polysaccharide-based (e.g., cellulose or amylose derivatives) |
| Mobile Phase | Typically a mixture of n-hexane and an alcohol (e.g., isopropanol (B130326) or ethanol) |
| Detector | UV or Refractive Index (RI) detector |
| Principle | Differential interaction between enantiomers and the chiral stationary phase, leading to different retention times. |
Gas Chromatography (GC) with Chiral Columns: For volatile chiral compounds, gas chromatography using a chiral capillary column is a suitable method for enantiomeric excess determination. The stationary phase in these columns is a chiral selector, often a cyclodextrin (B1172386) derivative, which forms transient diastereomeric complexes with the enantiomers, resulting in their separation.
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Resolving Agents: NMR spectroscopy can be used to determine the enantiomeric excess by employing a chiral resolving agent or a chiral solvating agent. These agents interact with the enantiomers to form diastereomeric complexes, which exhibit distinct NMR spectra. The integration of the signals corresponding to each diastereomer allows for the calculation of the enantiomeric ratio.
Crystallization of Diastereomeric Salts: A classical method for the separation of enantiomers is through the formation of diastereomeric salts. wikipedia.org The racemic alcohol is reacted with a chiral resolving agent, such as a chiral carboxylic acid (e.g., tartaric acid or mandelic acid), to form a mixture of diastereomeric salts. wikipedia.org These salts have different physical properties, including solubility, which allows for their separation by fractional crystallization. wikipedia.org Once separated, the pure enantiomer of the alcohol can be recovered by cleaving the salt.
Table 2: Common Chiral Resolving Agents for Alcohols
| Resolving Agent | Type |
|---|---|
| (R)- or (S)-Mandelic acid | Chiral Carboxylic Acid |
| Tartaric acid derivatives | Chiral Carboxylic Acid |
The selection of the most appropriate technique for determining the enantiomeric excess and for the separation of the enantiomers of this compound depends on factors such as the scale of the separation required, the desired purity of the enantiomers, and the available analytical instrumentation.
Liquid Crystalline Properties and Mesophase Behavior
Mesophase Characterization and Identification for (4-Pentylcyclohexyl)methanol Derivatives
The specific arrangement of molecules in the mesophase defines its type, such as nematic, smectic, or cholesteric. Derivatives of this compound have been instrumental in the development and study of various liquid crystal phases.
The nematic phase is the least ordered liquid crystal phase, where the molecules have long-range orientational order but no positional order. nih.gov Several key analogues of this compound are well-known for exhibiting a stable nematic phase.
A prominent example is 4-(trans-4-Pentylcyclohexyl)benzonitrile (PCH5), a rod-like liquid crystal where the methanol (B129727) group is replaced by a nitrile group attached to a benzene (B151609) ring. ossila.com This compound displays a nematic to isotropic phase transition at 327.6 K (54.45 °C) and a crystalline to nematic transition at 303 K (29.85 °C). ossila.com The dynamics of PCH5 in its nematic phase have been extensively studied, revealing behaviors that are characteristic of nematic systems. nih.gov Its utility is further demonstrated in its inclusion in nematic liquid crystal mixtures designed for display applications, where it contributes to achieving desired properties like a broad nematic temperature range and specific dielectric anisotropy. google.comresearchgate.net
Other derivatives, such as 4-(trans-4"-pentylcyclohexyl)-3'-fluoro-4'-cyanotolan, have also been synthesized and incorporated into nematic liquid crystal compositions. justia.com The physical gelation of nematic liquid crystals like PCH5 can be induced by gelling agents, leading to the formation of soft solids responsive to electric fields. ossila.com
Table 1: Nematic Phase Properties of Selected this compound Analogues
| Compound Name | CAS Number | Phase Transition | Temperature (K) | Reference |
|---|---|---|---|---|
| 4-(trans-4-Pentylcyclohexyl)benzonitrile (PCH5) | 61204-01-1 | Crystalline to Nematic | 303 | ossila.com |
| Nematic to Isotropic | 327.6 | ossila.com | ||
| 4-(4-propylcyclohexyl)benzonitrile (in mixture) | 62718-91-2 | Nematic | N/A | google.com |
| 4-(4-heptylcyclohexyl)benzonitrile (in mixture) | 62718-93-4 | Nematic | N/A | google.com |
Smectic phases exhibit a higher degree of order than nematic phases, with molecules organized into layers. nih.gov Various derivatives of this compound demonstrate rich smectic polymorphism.
Side-chain liquid crystalline polymers (SCLCPs) incorporating the 4-(trans-4-pentylcyclohexyl)phenoxy moiety have shown complex smectic behavior. In a series of syndiotactic polymethylenes with this side chain, the mesophase transitions from a smectic A-like or smectic C-like phase to a more ordered smectic I-like phase upon cooling. researchgate.net The specific smectic phase observed is highly dependent on the length of the spacer connecting the mesogen to the polymer backbone. researchgate.net
Other molecular derivatives also exhibit smectic phases. For instance, 3-[4-(4-trans-4-pentylcyclohexyl)phenyl]-5-cyano-4,5-dihydroisoxazole was found to exhibit a monotropic smectic A phase. acu.edu.in Similarly, N-(trans-4-pentylcyclohexylacetyl)-b-D-glucopyranosylamine, a sugar-based derivative, shows a thermotropic smectic A* (SmA*) phase, where the asterisk denotes chirality. psu.edu In some related systems, smectic A and smectic B phases have been observed. ntu.ac.uk The smectic B phase is a more ordered variant with hexagonal packing within the layers.
Table 2: Smectic Mesophases in this compound Derivatives
| Derivative Type | Smectic Phases Observed | Key Structural Feature | Reference |
|---|---|---|---|
| Polymethylenes with 4-(trans-4-pentylcyclohexyl)phenoxy side-chains | Smectic A-like, Smectic C-like, Smectic I-like | Polymer side-chain with varying spacer length | researchgate.net |
| 3-[4-(4-trans-4-pentylcyclohexyl)phenyl]-5-cyano-4,5-dihydroisoxazole | Monotropic Smectic A | Isoxazoline heterocyclic core | acu.edu.in |
| N-(trans-4-pentylcyclohexylacetyl)-b-D-glucopyranosylamine | Smectic A* | Sugar moiety (glucopyranosylamine) | psu.edu |
Cholesteric phases (N*), also known as chiral nematic phases, occur when chiral molecules or a chiral dopant added to a nematic host induce a helical twist in the molecular orientation. nih.govresearchgate.net Blue phases are highly complex, three-dimensionally ordered cubic structures that can appear in a very narrow temperature range between the cholesteric and isotropic phases, typically in systems with a short helical pitch. whiterose.ac.ukfrontiersin.org
While there are no direct reports of this compound itself forming these phases, its nematic analogues serve as ideal hosts for chiral dopants to induce such structures. The formation of a cholesteric phase is achieved by introducing a chiral substance into a nematic liquid crystal. researchgate.net Blue phases, which are of significant interest for advanced display technologies, are typically observed in mixtures of a nematic compound and a highly chiral agent. frontiersin.orgaps.org The synthesis of chiral dimers is one strategy employed to create molecules that can exhibit blue phases. whiterose.ac.uk Therefore, nematic hosts based on the (4-pentylcyclohexyl) structure are suitable foundations for creating cholesteric and blue phase materials through appropriate chiral doping.
Structure-Property Relationships in Liquid Crystalline this compound Analogues
The link between a molecule's architecture and its resulting liquid crystalline properties is fundamental. For analogues of this compound, key factors include the geometry of the cyclohexane (B81311) ring and the nature of the alkyl chain.
The geometry of the cyclohexane ring is critical for establishing mesomorphism. The 1,4-disubstituted cyclohexane ring must be in the trans-conformation to impart the necessary linear, elongated, and rigid shape to the molecule. ossila.com This rod-like geometry is essential for the formation of calamitic (rod-like) liquid crystal phases. ntu.ac.uk The cis-isomer, in contrast, has a bent, non-linear shape and does not exhibit mesomorphic properties. ntu.ac.uk
The substitution on the ring system also plays a crucial role in fine-tuning the properties of the liquid crystal. For example, replacing a 1,4-phenylene ring with a trans-1,4-cyclohexylene ring is a common strategy to reduce the optical anisotropy (birefringence) of a liquid crystal compound, which can be important for specific display applications. google.com The presence of the cyclohexane core is a defining feature of many commercial liquid crystals, including the widely used PCH series. ossila.comgoogle.com
The length and structure of the alkyl chain, such as the pentyl group in this compound, significantly influence the stability and type of mesophase. Increasing the length of a terminal alkyl chain generally has a profound effect on the phase behavior.
In some systems, longer alkyl chains promote the formation of more ordered smectic phases over the nematic phase. mdpi.com For example, in a series of polymers with (4-pentylcyclohexyl)phenoxy side-chains, the type of smectic phase (Smectic A, C, or I) is directly correlated with the length of the spacer chain linking the mesogen to the polymer backbone. researchgate.net Studies on other liquid crystal families show that increasing the alkyl chain length can increase the temperature range of a given mesophase. researchgate.netmdpi.com However, this effect is not always linear; in some cases, longer, more flexible alkyl chains can disrupt the lateral molecular interactions, leading to a decrease in the clearing temperature (the temperature of transition to the isotropic liquid). nih.gov
Table 3: Effect of Spacer Chain Length on Mesophase in Syndiotactic Polymethylenes with 4-(trans-4-pentylcyclohexyl)phenoxy Side Chains (P5CPn)
| Number of Carbons in Spacer (n) | Phase Transition Sequence on Cooling | Reference |
|---|---|---|
| 4-8 | Smectic C-like to Smectic I-like | researchgate.net |
This demonstrates a clear structure-property relationship where a longer spacer chain favors the formation of a smectic A phase at higher temperatures, while shorter spacers lead to a smectic C phase. researchgate.net
Phase Transition Dynamics and Thermodynamics in this compound Liquid Crystals
The transition between different phases (e.g., crystalline, nematic, isotropic liquid) in liquid crystals is a thermodynamic process characterized by specific temperatures and enthalpy changes. ucsd.edunepjol.info These transitions are fundamental to the material's properties and applications.
For 4-(trans-4-pentylcyclohexyl)benzonitrile (PCH5), a key derivative, the phase transitions have been well-characterized. It undergoes a transition from the crystalline solid (K) to the nematic (N) phase at approximately 30°C (303 K) and a subsequent transition from the nematic phase to the isotropic (I) liquid at 54.6°C (327.6 K). ossila.com The nematic phase is characterized by long-range orientational order without positional order. ucsd.edu The transition from the nematic to the isotropic phase (clearing point) is a first-order phase transition, which involves a latent heat. nepjol.info
The dynamics of these phase transitions can be studied using techniques like AC calorimetry, which can distinguish between first-order (exhibiting latent heat) and second-order transitions. nepjol.info The study of phase transitions in confined geometries, such as droplets, reveals complex dynamics. For instance, the growth of a nematic phase within an isotropic liquid crystal droplet can initially follow a model where the radius of the nematic domain grows with the square root of time, before being affected by the confinement of the droplet boundary. researchgate.net
The thermodynamic properties of these compounds are crucial for their use in mixtures. Liquid crystal compositions for display applications are formulated by mixing several compounds, including derivatives like PCH5, to achieve a wide operating temperature range and specific physical properties. google.com For one such mixture containing 36% PCH5, the resulting properties were a clearing point of 72.4°C, a dielectric anisotropy (Δε) of 11.0, and an optical anisotropy (Δn) of 0.137. google.com These parameters are direct consequences of the molecular structure and intermolecular forces governed by the thermodynamics of the system.
The introduction of non-mesogenic solvents or impurities can significantly alter the phase transition thermodynamics. For example, mixing 4-cyano-4'-pentylbiphenyl (B1218408) (5CB), a related liquid crystal, with methanol leads to a partially miscible system where the isotropic-to-nematic transition temperature is depressed. ucl.ac.uk This highlights the sensitivity of the phase transition thermodynamics to the composition of the system. ucl.ac.uk
Table 2: Thermodynamic and Physical Properties of a Nematic LC Composition Containing 4-(4-pentylcyclohexyl)benzonitrile
| Property | Value |
| Clearing Point (TN-I) | 72.4°C google.com |
| Threshold Voltage (at 9 μm) | 1.78 V google.com |
| Dielectric Anisotropy (Δε) | 11.0 google.com |
| Optical Anisotropy (Δn) | 0.137 google.com |
| Viscosity (at 20°C) | 27.0 mPa·s google.com |
Physical Gelation Phenomena in Liquid Crystalline Systems Containing this compound Derivatives
Physical gelation of liquid crystals using low molecular weight gelators is a method to create soft solid materials with novel properties. u-tokyo.ac.jp These liquid crystal physical gels (LCPGs) consist of a three-dimensional network of self-assembled gelator fibers that immobilize the liquid crystal solvent. acs.orgcolorado.edu
Systems based on 4-(trans-4-pentylcyclohexyl)benzonitrile (PCH5) have been successfully used to form such physical gels. ossila.comresearchgate.net The gelation is typically induced by the formation of intermolecular hydrogen bonds between gelator molecules, such as amino acid derivatives, which create a fibrous network within the nematic liquid crystal. ossila.comresearchgate.net The resulting anisotropic gels are microphase-separated materials that exhibit a liquid-crystalline gel state at room temperature. researchgate.net
The formation of this 3D network can significantly influence the electro-optical properties of the liquid crystal. For example, LCPGs prepared in twisted nematic (TN) cells can exhibit faster response times to electric fields compared to the liquid crystal alone. u-tokyo.ac.jpresearchgate.net This is attributed to the anchoring effect of the fibrous network on the liquid crystal molecules. The gel network can also be used to create light-scattering displays that switch between a turbid, light-scattering "off" state and a transparent "on" state under an electric field. u-tokyo.ac.jp
The properties of the gel are highly dependent on the gelator's molecular structure, its concentration, and the gelation conditions. researchgate.net For instance, the use of chiral gelators can introduce chirality into the gel network, leading to materials with high mechanical modulus but low driving voltages, a desirable combination for certain applications. colorado.edu Research has shown that even at very low concentrations (e.g., 0.1 wt%), some chiral gelators can form robust gels. colorado.edu
The gel network is formed as the system is cooled from a high-temperature isotropic solution where the gelator is dissolved. colorado.edu Upon cooling, the gelator molecules self-assemble into fibers, creating the gel structure. colorado.edu The morphology of this network, whether it consists of fine, dense fibers or larger aggregates, dictates the gel's mechanical and optical properties. researchgate.net In some cases, achiral bent-core liquid crystals have themselves been shown to act as strong gelators for various organic solvents by forming helical tubules that create an entangled 3D network. rsc.org
Advanced Materials Applications and Performance of 4 Pentylcyclohexyl Methanol Derivatives
Optoelectronic Device Integration and Performance Optimization
The unique electro-optical properties of (4-pentylcyclohexyl)methanol derivatives have led to their integration into sophisticated optoelectronic devices, where they contribute to enhanced performance and new functionalities.
Derivatives containing the 4-pentylcyclohexyl group are widely used in liquid crystal mixtures for display applications. pmarketresearch.comossila.comgoogle.com The inclusion of compounds like 4-(trans-4-pentylcyclohexyl)benzonitrile (PCH5) in liquid crystal formulations is driven by their ability to improve key display parameters. ossila.com The dicyclohexyl skeleton, a core feature of these molecules, contributes to high chemical stability, a broad nematic phase range, and low viscosity, which are crucial for the performance of twisted nematic (TN) and other LCD modes. google.comgoogle.com For instance, liquid crystal materials with this structure are used as raw materials for producing other important intermediates like bicyclohexyl (B1666981) esters and ethers for display applications. google.com The optimization of liquid crystal compositions with these derivatives allows for the fine-tuning of properties such as threshold voltage and response time, which are critical for high-quality displays. researchgate.net
While direct application in high-power laser optics is a niche area, the underlying properties of certain this compound derivatives make them suitable for advanced optical systems, including organic lasers. nycu.edu.tw Poly(phenylene vinylene) (PPV) derivatives incorporating a (4-pentylcyclohexyl)phenoxy side group have been synthesized and investigated for their light-emitting properties. nycu.edu.twresearchgate.net These polymers exhibit high fluorescence efficiency (in the range of 65-85%) and high glass transition temperatures, which are advantageous for laser applications. nycu.edu.tw Although the primary focus of some studies was on light-emitting diodes (LEDs), the materials' high photoluminescence quantum efficiency and stability suggest their potential in developing solid-state organic laser systems. nycu.edu.tw The bulky pentylcyclohexyl group can influence the polymer's main chain planarity, affecting the conjugation degree and thus tuning the emission wavelength. nycu.edu.tw
Functional Materials Development Based on Liquid Crystalline Properties
The inherent ability of the pentylcyclohexylphenyl group to form and stabilize liquid crystal phases is harnessed to create novel functional materials, such as polymer-stabilized systems and conductive liquid crystalline polymers.
Polymer-stabilized liquid crystals (PSLCs) are composite materials where a small amount (<10 wt%) of a polymer network is formed within a liquid crystal host. mdpi.com This network can stabilize specific liquid crystal phases, like the blue phase or cholesteric phase, over a much wider temperature range than is possible for the pure liquid crystal. mdpi.comnih.gov Derivatives of (4-pentylcyclohexyl)phenol are used as precursors to synthesize reactive mesogens (liquid crystalline monomers) for these systems. tandfonline.com For example, 6-(4-((1s,4'r)-4'-propylcyclohexyl)phenoxy)hexyl acrylate, a compound structurally related to pentyl derivatives, has been synthesized and polymerized to create liquid crystal polymer networks. tandfonline.com These networks provide anchoring energy that aligns the surrounding low-molecular-weight liquid crystal molecules, enabling the fabrication of devices like smart windows and broadband reflectors. mdpi.com The polymer network enhances the stability and electro-optical response of the liquid crystal phase. osti.govmdpi.com
Researchers have successfully synthesized polyaniline derivatives that exhibit liquid crystalline properties by attaching side chains containing the p-(trans-4-pentylcyclohexyl)phenoxy moiety. Current time information in Bangalore, IN. In a typical synthesis, p-(trans-4-pentylcyclohexyl)phenol is connected to an aniline (B41778) monomer via a flexible spacer (e.g., hexamethylene or decamethylene). Current time information in Bangalore, IN. The subsequent polymerization of these monomers yields a polyaniline derivative with liquid crystalline side chains. Current time information in Bangalore, IN. These materials are designed to combine the conductivity of the polyaniline backbone with the self-aligning properties of liquid crystals. Current time information in Bangalore, IN. The macroscopic alignment of the liquid crystalline domains could allow for the control of electrical conductivity using external electric or magnetic fields. Current time information in Bangalore, IN. The thermal properties and phase behavior of these polymers are influenced by the length of the flexible spacer connecting the mesogenic group to the polymer backbone.
Table 1: Synthesis and Properties of Liquid Crystalline Polyaniline Derivatives
| Compound Name | Structure | Yield (%) | Analytical Data Reference |
|---|---|---|---|
| 1-[p-(trans-4-Pentylcyclohexyl)phenoxy]-6-bromohexane | C₅H₁₁-C₆H₁₀-O-(CH₂)₆-Br | ~60 | Current time information in Bangalore, IN. |
| 2-[6-(p-(trans-4-Pentylcyclohexyl)phenoxy)hexyloxy]acetanilide | C₅H₁₁-C₆H₁₀-O-(CH₂)₆-O-C₆H₄-NHCOCH₃ | 67 | Current time information in Bangalore, IN. |
| Poly[2-(6-(p-(trans-4-pentylcyclohexyl)phenoxy)hexyloxy)aniline] | [-C₆H₃(O(CH₂)₆OC₆H₄C₆H₁₀C₅H₁₁)NH-]n | — | Current time information in Bangalore, IN. |
| 1-[p-(trans-4-Pentylcyclohexyl)phenoxy]-10-bromodecane | C₅H₁₁-C₆H₁₀-O-(CH₂)₁₀-Br | 62 | Current time information in Bangalore, IN. |
| 2-[10-(p-(trans-4-Pentylcyclohexyl)phenoxy)decyloxy]acetanilide | C₅H₁₁-C₆H₁₀-O-(CH₂)₁₀-O-C₆H₄-NHCOCH₃ | 70 | Current time information in Bangalore, IN. |
Interfacial Phenomena and Surface Alignment in Material Systems
The interaction between liquid crystal molecules and bounding surfaces is fundamental to the operation of most LC-based devices. osti.gov The alignment of the liquid crystal director at an interface is governed by a combination of factors, including the molecular structure of the liquid crystal and the properties of the substrate. osti.govnih.gov Derivatives containing the (4-pentylcyclohexyl) moiety are no exception, and their interfacial behavior is a key area of study.
The success of liquid crystal applications relies on the ability to control the orientation of the molecules at solid surfaces. rsc.org Techniques like rubbing polymer-coated substrates are commonly used to induce a preferred alignment direction. google.com For liquid crystals containing phenylcyclohexyl groups, such as 3,4,5-trifluoro-4′-(4-pentyl-cyclohexyl)biphenyl, the molecular structure plays a significant role in the photoalignment mechanism on photosensitive polymer layers. nih.gov The interaction between the liquid crystal's rigid core and the polymer surface dictates the anchoring strength and orientation. nih.gov
Furthermore, interfacial phenomena are critical when liquid crystals are in contact with other liquids, such as in emulsion-based systems or sensors. nih.govwixsite.com The presence of surfactants or other amphiphilic molecules at a liquid crystal-water interface can induce transitions in the anchoring of the liquid crystal molecules, for example, from a tilted to a perpendicular orientation. researchgate.net The specific chemical structure of the liquid crystal, including the terminal alkyl chain like the pentyl group, influences its response to these interfacial molecules and defines the resulting collective molecular arrangement. researchgate.netaps.org
Theoretical and Computational Investigations of 4 Pentylcyclohexyl Methanol
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry
Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is particularly effective for calculating the molecular geometry and electronic properties of organic molecules. DFT calculations are usually performed for geometry optimizations, as they offer a favorable balance between computational cost and accuracy. google.com
For (4-Pentylcyclohexyl)methanol, DFT calculations would begin with a geometry optimization to find the lowest energy conformation of the molecule. google.com This process determines the most stable arrangement of atoms by calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached. storion.ru Methods like the B3LYP functional combined with a basis set such as 6-31G(d,p) are commonly used for such optimizations. nih.gov Studies on similar molecules, like alkylcyclohexanes, have successfully used methods such as M06-2X/6-311++G(d,p) for geometry optimizations and frequency calculations. rsc.orgresearchgate.net
The optimized geometry provides key structural parameters, including bond lengths, bond angles, and dihedral angles. For the cyclohexane (B81311) ring, the chair conformation is the most stable. The pentyl and methanol (B129727) substituents can exist in either axial or equatorial positions, with the equatorial positions being generally more stable due to reduced steric hindrance. acs.org
Once the geometry is optimized, the electronic structure can be analyzed. This includes examining the distribution of electron density, molecular electrostatic potential (MEP), and the energies and shapes of molecular orbitals. The MEP map, for instance, would highlight the electron-rich region around the oxygen atom of the hydroxyl group, indicating its potential for acting as a hydrogen bond acceptor.
| Parameter | Functional Group | Expected Value |
| Bond Length | C-C (cyclohexane) | ~ 1.54 Å |
| C-C (pentyl chain) | ~ 1.54 Å | |
| C-O (methanol group) | ~ 1.43 Å | |
| O-H (methanol group) | ~ 0.96 Å | |
| C-H (alkyl) | ~ 1.09 Å | |
| Bond Angle | C-C-C (cyclohexane) | ~ 111° |
| H-C-H (pentyl) | ~ 109.5° | |
| C-O-H (methanol) | ~ 108.9° |
This table presents expected values for the molecular geometry of this compound based on standard bond lengths and angles and DFT calculations on analogous molecules. Actual calculated values may vary depending on the level of theory and basis set used.
Molecular Dynamics (MD) Simulations for Dynamics and Interactions in Condensed Phases
Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. ijettjournal.org By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of molecular behavior in condensed phases, such as liquids or solids. ijettjournal.org This technique is invaluable for understanding the dynamics and intermolecular interactions that govern the macroscopic properties of materials.
For this compound, MD simulations would be particularly useful for studying its behavior in a liquid state or in mixtures. Simulations of related molecules, such as 4-(trans-4-pentylcyclohexyl)benzonitrile (PCH5) and other liquid crystals, have provided significant insights into their phase behavior, molecular ordering, and dynamics. dntb.gov.uaossila.com An atomistic force field, which defines the potential energy of the system based on the positions of its atoms, would be required. This force field includes terms for bond stretching, angle bending, torsional rotations, and non-bonded interactions (van der Waals and electrostatic forces). researchgate.net
MD simulations can be used to calculate various properties:
Structural Properties: Radial distribution functions (RDFs) can reveal the average distance and coordination number between different types of atoms, providing insight into the local liquid structure. For example, the RDF between the oxygen atoms of the methanol groups would show the extent of hydrogen bonding.
Dynamic Properties: The simulation can track the movement of molecules to calculate transport properties like the self-diffusion coefficient. acs.org It can also analyze the conformational dynamics, such as the rotation of the pentyl chain or the inversion of the cyclohexane ring.
Thermodynamic Properties: Properties like density and enthalpy of vaporization can be calculated and compared with experimental data to validate the force field. nih.gov
Simulations of similar flexible liquid crystal molecules have successfully predicted phase behavior and bulk properties based solely on intermolecular interactions. tandfonline.com A study on cyclohexane-toluene-methanol mixtures used MD simulations to predict diffusion coefficients over the entire composition range. acs.org
| Parameter | Description | Purpose in Simulation |
| Force Field | e.g., OPLS-AA, CHARMM | Defines the potential energy and forces between atoms. |
| Ensemble | e.g., NVT, NPT | Controls the thermodynamic variables that are kept constant (e.g., Temperature, Volume, Pressure). |
| Temperature | System temperature | Set to match experimental conditions, controlled by a thermostat. |
| Pressure | System pressure | Set to match experimental conditions, controlled by a barostat (in NPT). |
| Time Step | Integration time step | Typically 1-2 femtoseconds (fs) for atomistic simulations. |
| Simulation Time | Total duration of the run | Ranges from nanoseconds (ns) to microseconds (μs) depending on the process studied. |
This table outlines typical parameters used in setting up a Molecular Dynamics simulation for an organic molecule like this compound.
Quantum Chemical Analysis of Reactivity and Stability
Quantum chemical methods provide a framework for understanding and quantifying the chemical reactivity and stability of molecules. mdpi.com These analyses often use descriptors derived from the electronic structure, which is typically calculated using DFT. researchgate.net Key concepts include Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nycu.edu.tw
Frontier Molecular Orbitals (HOMO and LUMO): The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile. researchgate.net The LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. researchgate.net The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity. dergipark.org.tr For this compound, the HOMO would likely be localized on the oxygen atom of the hydroxyl group due to its lone pairs of electrons. uwosh.edu
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical descriptor of molecular stability and reactivity. dergipark.org.tr A large gap implies high kinetic stability and low chemical reactivity because it costs more energy to excite an electron from the HOMO to the LUMO. dergipark.org.tr Conversely, a small gap suggests the molecule is more reactive. scirp.org
Chemical Potential (μ): Measures the escaping tendency of electrons from an equilibrium system.
Chemical Hardness (η): Measures the resistance to change in electron distribution or charge transfer. dergipark.org.tr Hard molecules have a large HOMO-LUMO gap.
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons.
Studies on the pKa's of alcohols have successfully used quantum chemical descriptors calculated with DFT to find correlations with their acid/base behavior. wright.edu Similarly, the reactivity of different alcohol isomers has been analyzed using these descriptors to explain trends in stability and reaction pathways. scirp.org
| Descriptor | Formula | Interpretation |
| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |
| HOMO-LUMO Gap (ΔE) | ΔE = ELUMO - EHOMO | Indicator of kinetic stability and reactivity. dergipark.org.tr |
| Chemical Potential (μ) | μ = (EHOMO + ELUMO) / 2 | Electron escaping tendency. |
| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | Resistance to charge transfer. dergipark.org.tr |
| Electrophilicity Index (ω) | ω = μ² / (2η) | Capacity to accept electrons. |
This table summarizes key quantum chemical descriptors used to analyze molecular reactivity and stability. dergipark.org.trresearchgate.net
Machine Learning Approaches in Predicting Material Properties and Synthesis Outcomes
Machine learning (ML) has become a transformative tool in chemistry and materials science, enabling the rapid prediction of material properties and the optimization of chemical synthesis. nd.edu Instead of relying solely on direct simulation or experimentation, ML models learn from existing data to make predictions for new, un-tested compounds or reaction conditions.
For a molecule like this compound, ML could be applied in several ways:
Property Prediction: Quantitative Structure-Property Relationship (QSPR) models can predict a wide range of physical and chemical properties. acs.org The process involves:
Data Collection: Assembling a large dataset of molecules with known experimental values for the property of interest (e.g., boiling point, solubility, viscosity).
Featurization: Converting the chemical structures into a set of numerical descriptors (features). These can range from simple counts of atoms and bonds to complex 3D structural information or quantum chemical parameters.
Model Training: Using algorithms like Random Forests, Support Vector Machines, or Neural Networks to learn the relationship between the molecular features and the target property. nd.edu ML models have been successfully used to predict the properties of binary alcohol-water mixtures. ijettjournal.orgias.ac.inresearchgate.net
Prediction: Applying the trained model to predict the properties of new molecules like this compound.
Synthesis Prediction: ML is also revolutionizing how chemists plan synthetic routes.
Reaction Yield Prediction: Models can be trained on datasets of chemical reactions to predict the likely yield under specific conditions (e.g., solvent, temperature, catalyst). This helps in optimizing experimental setups to maximize product formation.
Retrosynthesis: Advanced models, often based on deep learning and transformer architectures similar to those used in natural language processing, can suggest potential reactants for a target molecule. mdpi.comiscientific.org They learn the patterns of chemical transformations from vast reaction databases like the USPTO dataset. iscientific.org This can help chemists design novel and efficient synthesis pathways. nih.gov
The effectiveness of any ML model is highly dependent on the quality and quantity of the training data and the choice of molecular representation. nd.edu
| Step | Description | Example for this compound |
| 1. Define Goal | State the property or outcome to be predicted. | Predict the boiling point. |
| 2. Data Curation | Collect a dataset of diverse molecules with known boiling points. | A database of various alcohols and cycloalkanes with experimental boiling points. |
| 3. Featurization | Convert molecular structures into numerical descriptors. | Molecular weight, number of rotatable bonds, topological indices, calculated dipole moment. |
| 4. Model Selection | Choose an appropriate ML algorithm. | Gradient Boosting, Random Forest, or a Graph Neural Network (GNN). |
| 5. Training & Validation | Train the model on a subset of the data and test its performance on unseen data. | Use 80% of the dataset for training and 20% for validation to check accuracy (e.g., using R² score). |
| 6. Prediction | Use the validated model to predict the property for the target molecule. | Input the features of this compound into the model to get a predicted boiling point. |
This table outlines the typical workflow for a Machine Learning-based Quantitative Structure-Property Relationship (QSPR) study.
Analytical and Characterization Techniques in Research on 4 Pentylcyclohexyl Methanol
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D-NMR, DNMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For complex structures like (4-Pentylcyclohexyl)methanol and its derivatives, advanced NMR methods such as two-dimensional (2D-NMR) and Dynamic NMR (DNMR) provide deeper insights beyond standard one-dimensional spectra.
2D-NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to establish connectivity within the molecule. libretexts.orgemerypharma.com A COSY spectrum maps proton-proton (¹H-¹H) couplings, revealing which protons are adjacent to one another through covalent bonds. This is crucial for assigning signals in the crowded aliphatic region of the pentyl chain and cyclohexyl ring. An HSQC spectrum correlates proton signals with directly attached carbon-13 nuclei, allowing for unambiguous assignment of the carbon skeleton. emerypharma.com Research on polymers containing (4-pentylcyclohexyl) moieties utilizes ¹³C NMR to confirm the structure of the liquid crystalline side chains. acs.org
Dynamic NMR (DNMR): The flexible nature of the pentyl chain and the potential for conformational changes in the cyclohexane (B81311) ring (e.g., chair-flipping) can be studied using DNMR. rsc.org By acquiring spectra at various temperatures, researchers can investigate the energetics of these dynamic processes. At low temperatures, the rotation around bonds may slow sufficiently on the NMR timescale to show distinct signals for different conformers. As the temperature increases, these signals broaden and coalesce into an average signal. Analyzing the lineshape changes allows for the calculation of activation barriers for these conformational interchanges. rsc.org
Table 1: Representative ¹³C NMR Chemical Shifts for a Polymer Derivative Containing a p-(trans-4-Pentylcyclohexyl)phenoxy Moiety. acs.org
| Carbon Assignment | Chemical Shift (δ, ppm) |
| Terminal -CH₃ (Pentyl) | 14.11 |
| Pentyl Chain -CH₂- Groups | 22.65, 32.23, 34.81 |
| Cyclohexyl Ring -CH- & -CH₂- | 33.67, 37.35, 37.42, 43.74 |
| Phenoxy -O-CH₂- | 67.97 |
| Aromatic Carbons | 114.26, 127.57 |
| Aromatic C-O | 157.25 |
Mass Spectrometry (MS) for Molecular Structure Confirmation
Mass spectrometry is an indispensable tool for determining the molecular weight and confirming the elemental composition of a synthesized compound. neu.edu.tr For this compound and its derivatives, techniques like Electrospray Ionization (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) are commonly employed.
The mass spectrum provides the mass-to-charge ratio (m/z) of the molecular ion, which should correspond to the calculated molecular weight of the target compound. For instance, in studies of side-chain liquid crystalline copolymers containing 4-[4'-pentylcyclohexyl]phenol, MALDI-Tandem Mass Spectrometry (MALDI-MS/MS) was used not only to confirm the mass of the polymer chains but also to identify the sequence of the different monomer units. ohiolink.edu
Furthermore, the fragmentation pattern observed in the mass spectrum offers structural proof. High-energy ionization causes the molecule to break apart in a predictable manner. Analyzing these fragments helps to verify the presence of key structural units, such as the pentyl chain, the cyclohexane ring, and the methanol (B129727) group or other functional moieties.
Table 2: Hypothetical Fragmentation Data for this compound in Mass Spectrometry.
| Fragment Ion | Description |
| [M]+• | Molecular Ion |
| [M - H₂O]+• | Loss of water from the alcohol |
| [M - C₅H₁₁]+ | Loss of the pentyl group |
| [C₆H₁₀CH₂OH]+ | Cyclohexylmethanol cation |
| [C₅H₁₁]+ | Pentyl cation |
X-ray Diffraction (XRD) for Crystalline and Liquid Crystalline Structure Determination
X-ray Diffraction (XRD) is a powerful technique for investigating the long-range order in both crystalline and liquid crystalline materials. ethz.ch By analyzing the angles and intensities at which X-rays are scattered by the electron clouds of the atoms, XRD provides information about the arrangement of molecules.
In the solid crystalline state, XRD can be used to determine the unit cell parameters and the precise spatial arrangement of the molecules. nih.gov For liquid crystalline materials derived from this compound, XRD is crucial for identifying the type of mesophase. researchgate.net For example, a smectic phase, which possesses one-dimensional positional order, will produce one or more sharp, low-angle diffraction peaks corresponding to the layer spacing (d). A nematic phase, which only has long-range orientational order, will show only a diffuse halo at wide angles, similar to an isotropic liquid. Temperature-dependent XRD studies allow researchers to track structural changes during phase transitions. researchgate.net
Table 3: Representative X-ray Diffraction Data for a Liquid Crystalline Material.
| Phase | Diffraction Pattern | Interpretation |
| Crystalline | Multiple sharp peaks at various angles | Highly ordered three-dimensional lattice |
| Smectic A | Sharp low-angle peak (d ≈ molecular length) | Layered structure, molecules normal to layers |
| Nematic | Diffuse wide-angle halo | Molecules are orientationally ordered |
| Isotropic Liquid | Diffuse wide-angle halo | Complete molecular disorder |
Differential Scanning Calorimetry (DSC) for Phase Transition Analysis
Differential Scanning Calorimetry (DSC) is the primary technique for studying the thermal properties and phase transitions of liquid crystalline materials. rroij.comlinseis.com DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. rroij.com
When a material undergoes a phase transition, such as melting from a crystal (Cr) to a liquid crystal phase or clearing from a liquid crystal to an isotropic liquid (Iso), there is an associated change in enthalpy (ΔH), which is detected by the DSC as a peak. core.ac.uk The temperature at the peak maximum is taken as the transition temperature.
Research on compounds containing the (4-pentylcyclohexyl) group frequently uses DSC to establish the temperature ranges of their mesophases. For example, 4-(trans-4-Pentylcyclohexyl)benzonitrile (PCH5) exhibits a crystalline to nematic transition at 303 K and a nematic to isotropic transition at 327.6 K. ossila.com Similarly, polymers with (4-pentylcyclohexyl) side groups show distinct phase transitions that are readily identified and quantified by DSC. acs.orgresearchgate.net
Table 4: Phase Transition Data for Materials Containing the (4-Pentylcyclohexyl) Moiety.
| Compound/Material | Transition | Temperature (°C) | Enthalpy Change (ΔH) | Reference |
| 4-(trans-4-Pentylcyclohexyl)benzonitrile (PCH5) | Cr → N | 30.0 | - | ossila.com |
| 4-(trans-4-Pentylcyclohexyl)benzonitrile (PCH5) | N → Iso | 54.5 | - | ossila.com |
| Poly[2-(10-(p-(trans-4-pentylcyclohexyl)phenoxy)decyloxy)aniline] | Phase 1 → Phase 2 | 75 | - | acs.org |
| Poly[2-(10-(p-(trans-4-pentylcyclohexyl)phenoxy)decyloxy)aniline] | Phase 2 → Iso | 102 | - | acs.org |
Polarized Optical Microscopy (POM) for Mesophase Texture Visualization
Polarized Optical Microscopy (POM) is a qualitative technique that provides visual confirmation of liquid crystalline phases and allows for their identification based on characteristic optical textures. upc.edu When a thin film of a liquid crystalline material is placed between two crossed polarizers, its anisotropic nature causes it to be birefringent, meaning it can rotate the plane of polarized light. researchgate.net
Each type of liquid crystal phase (e.g., nematic, smectic A, smectic C) exhibits a unique texture under POM, which arises from the specific arrangement of the molecules and the defects within that arrangement. kyoto-u.ac.jp For example, a nematic phase often shows a "Schlieren" texture with dark brushes corresponding to defect points. Smectic phases can display "focal conic" or "fan-shaped" textures. kyoto-u.ac.jp
By heating and cooling a sample on a hot stage while observing it with a POM, researchers can directly visualize the phase transitions as one texture morphs into another at the transition temperatures determined by DSC. acs.orgsemanticscholar.org This combination of DSC and POM is standard practice for the characterization of new liquid crystalline materials. researchgate.netsemanticscholar.org
Table 5: Common Liquid Crystal Phases and Their Characteristic POM Textures.
| Mesophase Type | Typical Optical Texture(s) | Description |
| Nematic (N) | Schlieren, Marbled | Characterized by point and line defects (disclinations). |
| Smectic A (SmA) | Focal-conic, Fan-shaped | Layered structure results in domains with fan-like patterns. |
| Smectic C (SmC) | Broken Focal-conic | Tilted molecules within layers modify the fan textures. |
| Chiral Nematic (N*) | Planar, Fingerprint | Helical structure creates iridescent colors or parallel lines. |
Future Research Directions and Emerging Paradigms
Development of Novel Synthetic Pathways for Enhanced Scalability and Sustainability
The traditional synthesis of (4-Pentylcyclohexyl)methanol and its analogues often involves multi-step processes that can be resource-intensive. ntu.ac.ukcore.ac.ukgoogle.com Future research is increasingly focused on developing more efficient, scalable, and environmentally friendly synthetic routes.
One promising approach is the exploration of catalytic systems that can streamline the synthesis process. For instance, the use of novel catalysts in Friedel-Crafts reactions and subsequent reduction and hydrogenation steps could significantly improve yields and reduce waste. google.com Research into "green chemistry" principles is also gaining traction, with a focus on using less hazardous solvents and reagents, and developing processes that are more atom-economical. fau.eursc.org The development of biocatalytic methods, employing enzymes to carry out specific transformations, represents another frontier for sustainable synthesis. researchgate.netnih.gov
A key objective is to develop synthetic pathways that are not only efficient on a laboratory scale but can also be readily adapted for industrial production. google.comresearchgate.net This involves optimizing reaction conditions, minimizing purification steps, and designing processes that are robust and reproducible. The table below highlights some of the synthetic methods that have been explored.
| Starting Material | Reaction Type | Product | Reference |
| trans-4-n-pentyIcyclohexanecarboxylic acid | Reduction with borane (B79455) dimethyl sulphide | trans-4-n-pentylcyclohexyl-1-methanol | ntu.ac.uk |
| Biphenyl | Friedel-crafts acylation, Friedel-crafts alkylation, reduction, oxidation, catalytic hydrogenation | cis-trans mixed 4-(4'-alkylcyclohexyl)cyclohexanol | google.com |
| (4-trans-4'-n-heptylcyclohexyl)phenol and 5-chloro-1-pentyne | Williamson etherification | PCH703A | core.ac.uk |
Exploration of New Mesophases and Supramolecular Architectures
This compound serves as a fundamental building block for a wide array of liquid crystalline materials. ntu.ac.ukossila.com These materials exhibit a variety of mesophases, which are intermediate states of matter between a conventional liquid and a solid crystal. nih.gov Future research will delve deeper into creating novel mesophases with tailored properties.
By strategically modifying the molecular structure of this compound derivatives, researchers can influence the type of mesophase that is formed. For example, the introduction of chiral centers can lead to the formation of chiral nematic (cholesteric) phases, which are of interest for applications in photonics. whiterose.ac.uk The design of molecules with specific shapes, such as bent-core or discotic structures, can give rise to exotic mesophases with unique optical and electronic properties. whiterose.ac.ukshu.ac.uk
Supramolecular chemistry offers another exciting avenue for creating new materials based on this compound. wikipedia.org Through non-covalent interactions such as hydrogen bonding and halogen bonding, individual molecules can self-assemble into complex, ordered structures. wikipedia.orgworktribe.com This bottom-up approach allows for the construction of intricate architectures with emergent properties that are not present in the individual molecules. worktribe.com The exploration of these supramolecular assemblies could lead to the discovery of novel materials with applications in sensing, catalysis, and drug delivery. worktribe.comqub.ac.uk
Integration of this compound-based Materials into Advanced Technologies
The unique properties of liquid crystals derived from this compound make them indispensable in a variety of advanced technologies. pmarketresearch.comgoogle.com The most well-known application is in liquid crystal displays (LCDs), where the ability to control the orientation of the liquid crystal molecules with an electric field is used to modulate light. pmarketresearch.comresearchgate.net
Future research aims to expand the technological applications of these materials. For instance, their use in smart windows that can dynamically control the amount of light and heat passing through is an active area of investigation. In the field of photonics, chiral nematic liquid crystals are being explored for their potential in creating tunable lasers, optical filters, and sensors. whiterose.ac.uk The development of liquid crystal elastomers, which combine the properties of liquid crystals and polymers, could lead to new types of actuators and artificial muscles.
Furthermore, the integration of these materials into flexible and wearable electronics is a burgeoning field. pmarketresearch.com Their ability to respond to external stimuli makes them ideal candidates for use in flexible displays, sensors, and energy harvesting devices. As research continues, the range of applications for this compound-based materials is expected to grow significantly.
Interdisciplinary Research at the Interface of Chemistry, Physics, and Engineering
The development and application of this compound-based materials is an inherently interdisciplinary endeavor. It requires close collaboration between chemists, who design and synthesize the molecules; physicists, who study their fundamental properties and phase behavior; and engineers, who develop the devices and technologies that utilize these materials. cecam.org
Future progress in this field will depend on strengthening these interdisciplinary collaborations. For example, a deeper understanding of the relationship between molecular structure and macroscopic properties, a central theme in materials science, requires a combination of synthetic chemistry and advanced physical characterization techniques. psu.edu The design of new liquid crystal-based devices necessitates a close partnership between materials scientists and engineers to ensure that the material properties are optimized for the intended application. shu.ac.uk
This collaborative approach will be crucial for tackling complex challenges and unlocking the full potential of this compound and its derivatives.
Computational Design and Predictive Modeling of Novel this compound Analogues
In recent years, computational methods have become an increasingly powerful tool in materials discovery. tandfonline.com The use of computational design and predictive modeling can accelerate the development of new this compound analogues with desired properties. mdpi.com
By employing techniques such as density functional theory (DFT) and molecular dynamics (MD) simulations, researchers can predict the properties of a molecule before it is synthesized in the lab. tandfonline.com This allows for the rapid screening of a large number of potential candidates, saving time and resources. For example, computational models can be used to predict the transition temperatures, dielectric anisotropy, and other key parameters of a liquid crystal molecule. cecam.org
Q & A
Q. What are the established synthetic routes for (4-Pentylcyclohexyl)methanol, and what reaction conditions are critical for optimizing yield?
this compound can be synthesized via nucleophilic substitution or Mitsunobu reactions. For example, coupling reactions involving DEAD (diethyl azodicarboxylate) and PPh₃ (triphenylphosphine) in THF under reflux (24 hours) have been employed, yielding ~30% after purification by silica gel chromatography (hexane/ethyl acetate) . Key parameters include stoichiometric ratios of reagents, inert atmosphere (N₂), and temperature control. Alternative routes may involve reduction of ketone precursors using NaBH₄ or LiAlH₄, though solvent polarity and reaction time must be optimized to minimize side products .
Q. What spectroscopic methods are used to characterize this compound, and what diagnostic peaks are observed?
Nuclear Magnetic Resonance (NMR) is critical:
- ¹H NMR : Peaks at δ 0.90–1.86 ppm correspond to alkyl chain protons (pentyl and cyclohexyl groups). Aromatic protons from phenyl groups appear at δ 6.33–8.11 ppm, while the hydroxyl proton (methanol group) may be observed as a broad singlet near δ 1.5–2.5 ppm, depending on solvent .
- ¹³C NMR : Cyclohexyl carbons resonate at δ 26–35 ppm, aromatic carbons at δ 120–140 ppm, and the methanol carbon at δ 60–70 ppm .
Mass spectrometry (MS) confirms molecular weight (e.g., m/z 246.38 for C₁₈H₂₆O), while IR spectroscopy identifies O-H stretches (~3200–3600 cm⁻¹) .
Advanced Research Questions
Q. How does the 4-pentylcyclohexyl substituent influence mesomorphic properties in supramolecular systems?
The 4-pentylcyclohexyl group enhances liquid crystalline behavior due to its conformational flexibility and steric bulk. In azobenzene-based dynamic systems, this moiety promotes reversible photoisomerization, critical for applications in molecular switches. For instance, derivatives of this compound exhibit phase transitions near 195°C, with mesophase stability influenced by alkyl chain length and cyclohexane ring conformation . Comparative studies with shorter alkyl chains (e.g., butyl vs. pentyl) reveal trade-offs between transition temperatures and solubility .
Q. What strategies resolve contradictions in reported biological activities of structurally similar alcohols?
Systematic structure-activity relationship (SAR) studies are essential. For example:
- Substituent Position : Primary alcohols (e.g., 4-methylphenylmethanol) show higher antimicrobial activity than secondary alcohols due to increased electrophilicity .
- Cyclohexyl vs. Phenyl : Cyclohexyl derivatives exhibit lower cytotoxicity compared to phenyl analogs, as seen in comparative cell viability assays .
Controlled experiments with standardized assays (e.g., MIC for antimicrobial activity) and computational docking (e.g., AutoDock for enzyme interactions) can clarify discrepancies .
Q. What methodologies assess the environmental impact of this compound?
- Biodegradation Studies : OECD 301F tests measure aerobic degradation in activated sludge .
- Ecotoxicology : Daphnia magna acute toxicity tests (OECD 202) and algal growth inhibition assays (OECD 201) evaluate aquatic toxicity .
- Bioaccumulation : LogP values (calculated ~4.5) predict moderate bioaccumulation potential, requiring in vivo testing in fish models (e.g., OECD 305) .
Methodological Recommendations
- Synthetic Optimization : Use high-throughput screening (HTS) to test catalysts (e.g., biocatalysts vs. traditional reagents) for greener synthesis .
- Data Reproducibility : Report reaction conditions (solvent purity, stirring rate) and characterize all intermediates via LC-MS .
- Safety Protocols : Follow ECHA guidelines for handling (gloves, goggles) and waste disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
